2-(1H-pyrazol-3-yl)isonicotinic acid
Description
2-(1H-Pyrazol-3-yl)isonicotinic acid is a heterocyclic compound featuring a pyrazole ring fused to an isonicotinic acid scaffold. This structure combines the aromaticity and hydrogen-bonding capabilities of pyrazole with the carboxylic acid functionality of isonicotinic acid, making it a versatile candidate for pharmaceutical and agrochemical applications. Synthesized via multi-step organic reactions, such as coupling pyrazole derivatives with isonicotinic acid precursors, this compound has been investigated primarily for its inhibitory activity against human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis . Its structural uniqueness lies in the substitution pattern, where the pyrazole ring at the 2-position of isonicotinic acid allows for targeted interactions with biological macromolecules.
Properties
CAS No. |
956723-02-7 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)6-1-3-10-8(5-6)7-2-4-11-12-7/h1-5H,(H,11,12)(H,13,14) |
InChI Key |
NTNYOLXCVCDWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=CC=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid typically involves the formation of the pyrazole ring followed by its fusion with the pyridine ring. One common method involves the reaction of 3-aminopyrazole with pyridine-4-carboxylic acid under acidic conditions . Another approach includes the use of cyclization reactions where preformed pyrazole and pyridine derivatives are combined under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, Rhodium(III)-catalyzed C-H functionalization has been reported as an effective method for synthesizing derivatives of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The pathways involved often include inhibition of key metabolic enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Differences in Pharmacological Activity
- Target Compound vs. 94i/94j : While this compound lacks the carboxamide bridge present in 94i/94j, its direct pyrazole linkage may improve binding affinity to DHODH by reducing steric hindrance .
- Target Compound vs.
- Target Compound vs. Imazapic: Despite both containing heterocyclic rings fused to nicotinic acid, Imazapic’s imidazolinone moiety targets acetolactate synthase (ALS) in plants, highlighting divergent biological roles despite structural overlap .
Physicochemical Properties
- Solubility : The carboxylic acid group in this compound enhances water solubility compared to carboxamide derivatives (e.g., 94i/94j).
Research Findings
- Enzyme Inhibition: In DHODH inhibition assays, pyrazole derivatives like the target compound showed IC₅₀ values in the micromolar range, comparable to known inhibitors but with improved selectivity .
- Agrochemical Efficacy: Imazapic’s herbicidal activity underscores the importance of heterocyclic substitution patterns; replacing pyrazole with imidazolinone shifts the mechanism from antiviral to herbicidal .
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